molecular formula C44H51N7O10S3 B12281068 2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

Cat. No.: B12281068
M. Wt: 934.1 g/mol
InChI Key: ZXNMMOJPJIHIMB-UHFFFAOYSA-N
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Description

The compound “2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonate, indolium, and tetrazine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the indolium core through cyclization reactions.
  • Introduction of the sulfonate groups via sulfonation reactions.
  • Attachment of the penta-1,3-dienyl chain through conjugation reactions.
  • Incorporation of the tetrazine moiety via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfonate groups may be susceptible to oxidation under certain conditions.

    Reduction: The indolium core can be reduced to form different derivatives.

    Substitution: The tetrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce indole derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.

    Medicine: Investigated for its therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of dyes, sensors, and other functional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indolium Derivatives: Compounds with similar indolium cores but different substituents.

    Sulfonate-Containing Compounds: Molecules with sulfonate groups that exhibit similar reactivity.

    Tetrazine Derivatives: Compounds with tetrazine moieties that share similar chemical properties.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C44H51N7O10S3

Molecular Weight

934.1 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61)

InChI Key

ZXNMMOJPJIHIMB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/5\C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

Origin of Product

United States

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